N-Desmethylnefopam: A Technical Overview of its Chemical Structure, Properties, and Pharmacological Profile
N-Desmethylnefopam: A Technical Overview of its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of nefopam, a centrally-acting, non-opioid analgesic. As a key player in the therapeutic effects of its parent compound, a thorough understanding of N-Desmethylnefopam's chemical and pharmacological characteristics is crucial for researchers in pain management, pharmacology, and medicinal chemistry. This technical guide provides an in-depth overview of N-Desmethylnefopam, focusing on its chemical structure, physicochemical properties, and its role in relevant signaling pathways.
Chemical Structure and Properties
N-Desmethylnefopam, also known as nornefopam, is a benzoxazocine derivative. Its chemical structure is characterized by the absence of the methyl group present on the nitrogen atom of the parent compound, nefopam.
Table 1: Chemical Identifiers and Properties of N-Desmethylnefopam
| Property | Value | Source |
| IUPAC Name | 1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| SMILES | C1CN(CCOc2ccccc2C1c3ccccc3) | |
| InChI Key | ODJBKRAHHWMJP-UHFFFAOYSA-N | |
| CAS Number | 46868-19-3 |
Table 2: Pharmacokinetic Properties of N-Desmethylnefopam
| Property | Value | Source |
| Elimination Half-Life | 10–15 hours | [1] |
| Metabolism | Primary metabolite of Nefopam via N-demethylation | [1] |
| Contribution to Analgesia | Contributes to the analgesic effect of orally administered nefopam.[2] |
Experimental Protocols
Analytical Determination of N-Desmethylnefopam in Biological Fluids
A common method for the quantification of N-Desmethylnefopam in plasma, globules, and urine is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Protocol: HPLC-UV Method
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Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., 1 mL of plasma) with a suitable organic solvent (e.g., n-hexane) under alkaline conditions. An internal standard, such as imipramine, is added prior to extraction.
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Chromatographic Conditions:
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Column: C18 Symmetry column (150x4.6 mm I.D., 5 µm particle size).
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Mobile Phase: A mixture of buffer (15 mM KH₂PO₄ with 5 mM octane sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v).
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Flow Rate: 1.5 mL/min.
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Detection: UV detector set at 210 nm.
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Quantification: The concentration of N-Desmethylnefopam is determined by comparing its peak area to that of the internal standard and a calibration curve. The reported limits of quantification are 1 ng/mL in plasma and 10 ng/mL in urine.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
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Sample Preparation: Single-step liquid-liquid extraction with diethyl ether from 1 mL of alkalinized plasma. Ethyl loflazepate can be used as an internal standard.
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Chromatographic Conditions:
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Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).
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Flow Rate: 0.3 mL/min.
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Mass Spectrometry Conditions:
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Ionization: Electrospray ionization (ESI) in positive-ion mode.
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Detection: Full scan MS-MS mode for identification and quantification.
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Quantification: Calibration curves are typically linear over a concentration range of 0.78-100 ng/mL. This method offers high specificity and sensitivity.[3][4]
Synthesis of N-Desmethylnefopam
The synthesis of N-Desmethylnefopam is achieved through the N-demethylation of its parent compound, nefopam. While various methods for N-demethylation of tertiary amines exist, a common approach involves the use of reagents like cyanogen bromide (von Braun reaction) or chloroformates, followed by hydrolysis. A successful reported method for a similar compound involved the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide.[5]
Signaling Pathway: Modulation of Wnt/β-catenin Signaling
The pharmacological effects of nefopam, and by extension N-Desmethylnefopam, are linked to the modulation of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
In the "off" state of the Wnt pathway, a destruction complex, consisting of Axin, APC, GSK3, and CK1, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors, leading to the expression of Wnt target genes.[5] Nefopam has been shown to inhibit this pathway, which may contribute to its analgesic and other therapeutic effects.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of Nefopam.
Conclusion
N-Desmethylnefopam is a pharmacologically significant metabolite of nefopam, contributing to its overall analgesic efficacy. Its chemical properties and pharmacokinetic profile differentiate it from its parent compound. The elucidation of its interaction with the Wnt/β-catenin signaling pathway provides a deeper understanding of its mechanism of action and opens avenues for further research into its therapeutic potential. The analytical methods outlined provide a robust framework for its quantification in research and clinical settings. This guide serves as a comprehensive resource for professionals engaged in the study and development of novel analgesic agents.
References
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers [frontiersin.org]
- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
